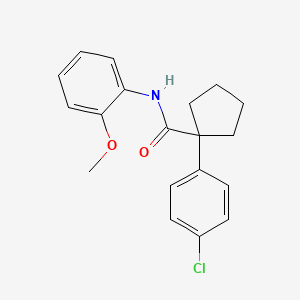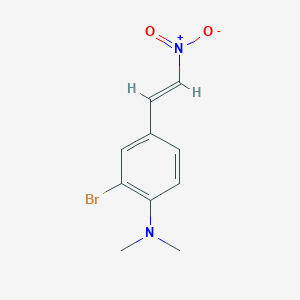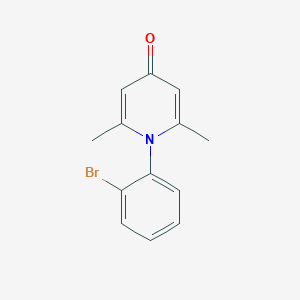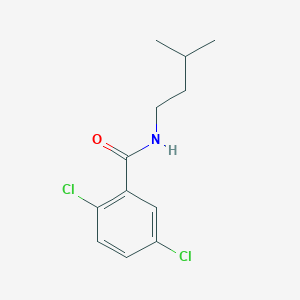
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole binds to the ATP-binding site of EGFR and prevents its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to have a selective inhibitory effect on EGFR, without affecting other related receptors. It has also been demonstrated to have a low toxicity profile in vitro and in vivo. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for EGFR and a selective inhibitory effect, making it a valuable tool for studying EGFR signaling pathways. However, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has some limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the genetic profile of the cancer cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole may not be effective in inhibiting EGFR mutations that occur in some cancer types.
Orientations Futures
There are several future directions for research on 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the combination of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole with other chemotherapeutic agents for cancer treatment. Additionally, the role of EGFR in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the use of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole as a tool for studying EGFR signaling pathways in non-cancer cells is an area of interest.
Méthodes De Synthèse
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole can be synthesized using a multistep reaction process. The starting material is 2-methyl-1,3-benzothiazole, which is reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form the thiomorpholinylcarbonyl intermediate. Finally, the intermediate is reacted with potassium carbonate and 4-chlorobutyryl chloride to form 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole.
Applications De Recherche Scientifique
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been widely used in scientific research to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has also been used to investigate the downstream signaling pathways of EGFR and its interaction with other signaling pathways.
Propriétés
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-14-11-3-2-10(8-12(11)18-9)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMHMUFVDSYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)







![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)